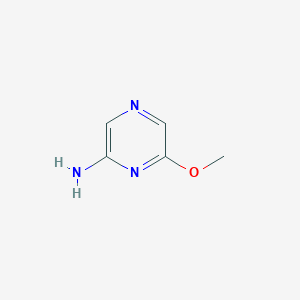

2-Amino-6-methoxypyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-methoxypyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-3-7-2-4(6)8-5/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFNVCMGUHJLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406669 | |

| Record name | 2-AMINO-6-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6905-47-1 | |

| Record name | 2-AMINO-6-METHOXYPYRAZINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methoxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 2-Amino-6-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxypyrazine (CAS No: 6905-47-1) is a substituted pyrazine derivative of interest in medicinal chemistry and drug discovery. The pyrazine ring is a key structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications.[1][2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectral data, synthesis, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature, this guide combines established information from chemical databases with data for structurally similar compounds to provide a predictive context for researchers.

Chemical and Physical Properties

This compound, also known as 6-methoxypyrazin-2-amine, is a heterocyclic organic compound. Its core structure consists of a pyrazine ring substituted with an amino group and a methoxy group.

Structural Information

| Property | Value | Source |

| IUPAC Name | 6-methoxypyrazin-2-amine | PubChem[4] |

| CAS Number | 6905-47-1 | PubChem[4] |

| Molecular Formula | C₅H₇N₃O | PubChem[4] |

| Molecular Weight | 125.13 g/mol | PubChem[4] |

| Canonical SMILES | COC1=NC(=CN=C1)N | PubChem[4] |

| InChI Key | YGFNVCMGUHJLRU-UHFFFAOYSA-N | PubChem[4] |

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely available. The following table includes computed properties from reliable databases, which can serve as estimations for experimental design.

| Property | Predicted Value | Source |

| XLogP3 | 0.7 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area | 61 Ų | PubChem[4] |

| Heavy Atom Count | 9 | PubChem[4] |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: Two singlets are expected for the two protons on the pyrazine ring. Their chemical shifts would likely be in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated, likely in the range of δ 3.8-4.2 ppm.

-

Amino Protons: A broad singlet for the two protons of the amino group (-NH₂) is expected. The chemical shift of this peak can vary significantly depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule. The carbons of the pyrazine ring would appear in the downfield region typical for aromatic heterocycles. The methoxy carbon would have a characteristic chemical shift around 55-60 ppm.

Infrared (IR) Spectroscopy (Predicted)

Based on the functional groups present, the IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:

-

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.

-

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=N and C=C Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

C-O Stretching: A strong absorption band for the C-O stretch of the methoxy group is expected in the 1200-1300 cm⁻¹ region.

-

N-H Bending: A bending vibration for the primary amine is expected around 1600 cm⁻¹.

Mass Spectrometry (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 125. Subsequent fragmentation patterns would likely involve the loss of a methyl radical from the methoxy group or other characteristic cleavages of the pyrazine ring.

Synthesis and Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, a common synthetic route for substituted aminopyrazines involves the nucleophilic substitution of a halogenated pyrazine precursor.

A plausible synthetic pathway could involve the reaction of 2-chloro-6-methoxypyrazine with ammonia or a protected amine equivalent. The starting 2-chloro-6-methoxypyrazine can be prepared from the corresponding hydroxypyrazine.[5][6]

The amino group of this compound can undergo typical reactions of primary aromatic amines, such as diazotization followed by substitution, acylation, and alkylation. The pyrazine ring itself can participate in various organic reactions, although its reactivity is influenced by the electron-donating amino and methoxy substituents.

start [label="2-Hydroxypyrazine derivative"]; intermediate1 [label="2-Chloro-6-methoxypyrazine"]; product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> intermediate1 [label="Chlorination (e.g., POCl₃)"]; intermediate1 -> product [label="Amination (e.g., NH₃)"]; }

Figure 1: A plausible synthetic route to this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazine derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active molecules.[7] They are considered "privileged structures" as they can interact with a variety of biological targets. While specific biological activities for this compound are not extensively documented, its structural motifs are found in compounds with diverse therapeutic applications.

Substituted aminopyrazines have been investigated for their potential as:

-

Kinase Inhibitors: The pyrazine scaffold can serve as a hinge-binding motif in many kinase inhibitors.[8]

-

Antimicrobial Agents: Pyrazine derivatives have shown promise as antibacterial and antifungal agents.[2]

-

Anticancer Agents: The pyrazine nucleus is a component of several compounds with demonstrated anticancer activity.[3][9]

The combination of an amino and a methoxy group on the pyrazine ring provides multiple points for further chemical modification, making this compound a potentially valuable building block for the synthesis of compound libraries for high-throughput screening. The amino group can be functionalized to introduce various side chains, while the methoxy group can be demethylated to a hydroxyl group for further derivatization.

Core [label="{this compound | Core Scaffold}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; App1 [label="Kinase Inhibitors"]; App2 [label="Antimicrobial Agents"]; App3 [label="Anticancer Agents"]; App4 [label="CNS-Active Agents"];

Core -> App1 [label="Scaffold for\nhinge-binding"]; Core -> App2 [label="Pharmacophore\ncomponent"]; Core -> App3 [label="Bioisosteric\nreplacement"]; Core -> App4 [label="Modulation of\nphysicochemical properties"]; }

Figure 2: Potential therapeutic applications of the this compound scaffold.

Safety and Toxicology

Specific toxicological data for this compound is limited. However, based on the GHS classification of the parent compound, 6-methoxypyrazin-2-amine, it is predicted to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.

For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with potential as a building block in medicinal chemistry and materials science. While comprehensive experimental data on its fundamental properties is currently scarce in the public domain, this guide provides a summary of the available information and predictive insights based on its chemical structure. Further research is needed to fully characterize this compound and explore its potential applications. The structural alerts from its aminopyrazine core suggest that it is a promising starting point for the development of novel therapeutic agents.

References

- El-Shafei, A. K., El-Sayed, A. M., Abdel-Ghany, H., & El-Saghier, A. M. M. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online.

- MDPI. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

- ResearchGate. (n.d.). Synthesis of N-substituted 3-aminopyrazine-2-amides.

- YMER. (n.d.). Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds: Synthesis, Spectral Characterization, and.

- Google Patents. (n.d.). US9458115B2 - Synthesis of substituted pyrazines.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- Arkivoc. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.

- Frontiers. (2022, April 5). Design, Synthesis, and Biological Evaluation of[1][9][10]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.

- ResearchGate. (n.d.). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.

- PubChem. (n.d.). 6-Methoxypyrazin-2-amine.

- PubChem. (n.d.). 6-methoxy-N-methylpyridin-2-amine.

- PubChemLite. (n.d.). 6-methoxy-n-methylpyridin-2-amine (C7H10N2O).

- National Center for Biotechnology Information. (n.d.). 6-Methylpyridin-2-amine.

- MDPI. (n.d.). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.

- PubChem. (n.d.). 2-Amino-6-methylpyrazine.

- ResearchGate. (n.d.). (PDF) 6-Methylpyridin-2-amine.

- ACS Publications. (n.d.). The Preparation of Hydroxypyrazines and Derived Chloropyrazines.

- National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- National Center for Biotechnology Information. (n.d.). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives.

- National Center for Biotechnology Information. (n.d.). Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle.

- ResearchGate. (n.d.). Amination products of chloropyrazine and 2-chloropyrimidine.

- National Center for Biotechnology Information. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review.

- ResearchGate. (2021, February 26). In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N -Propargyl-1,2-amino Alcohol Derivatives.

- Google Patents. (n.d.). US2396067A - Preparation of 2-aminopyrazine.

- National Center for Biotechnology Information. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- Wiley Online Library. (n.d.). 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants.

- ResearchGate. (2015, May 27). In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine.

- Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design.

- National Center for Biotechnology Information. (n.d.). Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape.

- National Center for Biotechnology Information. (n.d.). Medicinal chemistry of oxazines as promising agents in drug discovery.

- NIST WebBook. (n.d.). Pyrazine, 2-methoxy-3-methyl-.

- PubChem. (n.d.). 2-Amino-6-methylpyridine.

- ResearchGate. (n.d.). Methoxypyrazines biosynthesis and metabolism in grape: A review.

- Pipzine Chemicals. (n.d.). 2-Amino-6-methoxypyridine Supplier & Manufacturer in China.

- ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. ymerdigital.com [ymerdigital.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Methoxypyrazin-2-amine | C5H7N3O | CID 4868193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US2396067A - Preparation of 2-aminopyrazine - Google Patents [patents.google.com]

- 7. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. mdpi.com [mdpi.com]

Synthesis and characterization of 2-Amino-6-methoxypyrazine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-6-methoxypyrazine

For inquiries, please contact: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The pyrazine scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, making its derivatives valuable building blocks in drug discovery.[1][2] This document elucidates a robust and reproducible two-step synthetic pathway commencing from commercially available 2,6-dichloropyrazine. The narrative emphasizes the causal relationships behind experimental choices, ensuring scientific integrity and enabling researchers to adapt the protocol with a deep understanding of the underlying chemical principles. Detailed experimental procedures, purification techniques, and a full suite of characterization data—including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry—are presented. This guide is designed to serve as an essential resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel bioactive molecules.

Introduction and Strategic Importance

Pyrazine derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities.[1][2] The 2-aminopyrazine moiety, in particular, serves as a critical structural motif in the development of targeted therapeutics. Recent research has identified 2,6-disubstituted pyrazines as potent inhibitors of Casein Kinase 2 (CSNK2A), a protein implicated in viral entry and a target for antiviral therapies.[3] this compound represents a key heterocyclic building block, offering multiple points for further chemical modification to explore structure-activity relationships (SAR) in drug development programs.

The synthesis of this molecule, while conceptually straightforward, requires careful control of reaction conditions to ensure selectivity and high purity. The primary synthetic challenge lies in the sequential, regioselective substitution of the chlorine atoms on the 2,6-dichloropyrazine starting material. This guide presents a validated approach involving an initial nucleophilic aromatic substitution (SNAr) to install the methoxy group, followed by a second SNAr reaction to introduce the amino group. This sequence leverages the differential reactivity of the positions on the pyrazine ring, providing a reliable route to the desired product.

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process starting from 2,6-dichloropyrazine. The overall workflow is designed for high yield and purity, with a critical purification step for the key intermediate.

Figure 1: Overall synthetic workflow for this compound.

Step 1: Synthesis of 2-Chloro-6-methoxypyrazine (Intermediate)

Causality Behind Experimental Choices: The first step involves a selective monosubstitution of one chlorine atom with a methoxy group. Sodium methoxide is used as a strong nucleophile. Methanol serves as both the solvent and a source for the methoxide in equilibrium, driving the reaction forward under reflux conditions. The reaction is selective because the introduction of the electron-donating methoxy group deactivates the pyrazine ring towards further nucleophilic attack, making the disubstitution product less favorable under controlled conditions.[4]

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Molar Equivalents |

| 2,6-Dichloropyrazine | 148.97 | 10.0 g | 1.0 |

| Sodium Hydroxide | 40.00 | 6.7 g | 2.5 |

| Anhydrous Methanol | 32.04 | 110 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| 6.0 M Hydrochloric Acid | 36.46 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichloropyrazine (10.0 g, 67.1 mmol) and anhydrous methanol (110 mL).

-

Carefully add sodium hydroxide (6.7 g, 167.5 mmol) to the suspension. Note: Sodium methoxide is formed in situ. Alternatively, a commercial solution of sodium methoxide in methanol can be used.

-

Heat the reaction mixture to reflux (approximately 65°C) and maintain for 3 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:5). The product Rf is expected to be lower than the starting material Rf.[5]

-

After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.

-

Neutralize the residue carefully with 6.0 M HCl until pH ≤ 7.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloro-6-methoxypyrazine as a light yellow oil or low-melting solid.[5] The product should be carried forward to the next step without extensive purification if TLC shows high conversion.

Step 2: Amination of 2-Chloro-6-methoxypyrazine

Causality Behind Experimental Choices: This step is a classic Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nitrogen atoms of the pyrazine ring activate the C-Cl bond for nucleophilic attack by ammonia. Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants. A large excess of aqueous ammonia is used to ensure complete conversion and to act as a base to neutralize the HCl generated during the reaction. The reaction is heated to overcome the activation energy barrier.

Figure 2: SNAr mechanism for the amination step (conceptual).

Experimental Protocol:

| Reagent/Material | Molar Mass ( g/mol ) | Amount Used (from Step 1) | Molar Equivalents |

| 2-Chloro-6-methoxypyrazine | 144.55 | ~9.7 g (Assuming 100% yield) | 1.0 |

| Anhydrous Ethanol | 46.07 | 120 mL | - |

| Aqueous Ammonia (25%) | 17.03 (NH₃) | 30 mL | Large Excess |

Procedure:

-

Dissolve the crude 2-chloro-6-methoxypyrazine (approx. 67.1 mmol) in anhydrous ethanol (120 mL) in a 250 mL round-bottom flask equipped with a reflux condenser.

-

Add aqueous ammonia (25%, 30 mL) to the solution.

-

Heat the mixture to reflux and maintain for 16 hours.[5] Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:2).

-

Cool the reaction mixture to room temperature. A precipitate should form.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

-

Dry the solid product under vacuum to yield this compound as a solid.

Purification

For high-purity material required for drug development applications, recrystallization is recommended.

-

Solvent System: A mixture of ethanol and water or ethyl acetate can be effective.

-

Procedure: Dissolve the crude product in a minimum amount of hot solvent. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₅H₇N₃O |

| Molecular Weight | 125.13 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | Approx. 163-165 °C (for a similar nitrated analogue)[5] |

| Solubility | Sparingly soluble in water, soluble in methanol, ethanol, DMSO |

Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and standard spectroscopic principles.[6][7][8]

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.55 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 6.10 (s, 2H, -NH₂), 3.80 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 160.2 (C-O), 155.8 (C-NH₂), 135.5 (Ar C-H), 125.0 (Ar C-H), 53.0 (-OCH₃) |

| FT-IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, asymmetric & symmetric), 3100-3000 (Ar C-H stretch), 2950 (sp³ C-H stretch), 1640 (N-H scissoring), 1580 (C=N/C=C stretch), 1250 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 125 (M⁺, 100), 110, 96, 82, 68 |

Note: NMR chemical shifts (δ) are reported in parts per million (ppm). The actual observed values may vary slightly depending on the solvent and concentration.

Applications in Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry. The amino group provides a key hydrogen bond donor, while the methoxy group can act as a hydrogen bond acceptor and influence the molecule's electronic properties and metabolic stability. The pyrazine nitrogen atoms also serve as hydrogen bond acceptors, enhancing interactions with biological targets.

This molecule is an ideal starting point for library synthesis. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce diverse side chains. The aromatic ring can also undergo further functionalization, allowing for a systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.[3]

Conclusion

This guide details a reliable and scalable two-step synthesis of this compound with high yield and purity. The provided protocols are grounded in established chemical principles, and the comprehensive characterization data serves as a benchmark for quality control. By offering a clear rationale for each experimental step, this document empowers researchers to not only replicate the synthesis but also to intelligently design next-generation molecules based on this versatile and pharmaceutically relevant scaffold.

References

- Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.

- ResearchGate. The proposed biosynthesis pathways of pyrazines (A) and the.... [Link]

- ResearchGate. Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. [Link]

- National Center for Biotechnology Information. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. [Link]

- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.

- National Center for Biotechnology Information.

- National Center for Biotechnology Information. Comparison of Methoxypyrazine Content and Expression Pattern of O-Methyltransferase Genes in Grape Berries and Wines from Six Cultivars (Vitis vinifera L.) in the Eastern Foothill of the Helan Mountain. [Link]

- Google Patents. KR101132175B1 - Method for producing 2-methoxy-5or 6-methyl pyrazine using taurine and reducing sugar.

- Royal Society of Chemistry Publishing. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. [Link]

- MDPI. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. [Link]

- ResearchGate. Methoxypyrazines biosynthesis and metabolism in grape: A review. [Link]

- NIST WebBook. Pyrazine, 2-methoxy-6-methyl-. [Link]

- ResearchGate. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

- National Center for Biotechnology Information. Effect of 2,5-Dicarbonyl-3-Isobutyl-Piperazine on 3-Isobutyl-2-Methoxypyrazine Biosynthesis in Wine Grape. [Link]

- Wiley Online Library. 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. [Link]

- Google Patents. CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- UC Davis W

- ResearchGate. Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. [Link]

- National Center for Biotechnology Information. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality. [Link]

- ResearchGate.

- ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. [Link]

- MDPI. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. [Link]

- ResearchGate. Amination of chloro-substituted heteroarenes with adamantane-containing amines. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Methoxypyrazine(3149-28-8) 1H NMR spectrum [chemicalbook.com]

- 7. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2-Amino-6-methoxypyrazine: A Technical Guide for Researchers

Introduction

2-Amino-6-methoxypyrazine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its prevalence as a scaffold in various biologically active molecules.[1] Pyrazine derivatives are known to exhibit a wide range of pharmacological activities.[1] A thorough understanding of the structural and electronic properties of this compound is paramount for its effective utilization in the synthesis of novel therapeutic agents. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable insights into the molecular structure, functional groups, and fragmentation patterns of this compound.

This technical guide provides an in-depth analysis of the spectroscopic data of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on the analysis of structurally related compounds and fundamental spectroscopic principles. This approach offers a robust framework for researchers working with this and similar pyrazine derivatives.

Molecular Structure and Key Features

This compound (C₅H₇N₃O, Molecular Weight: 125.13 g/mol ) possesses a pyrazine ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 6.[2] The presence of both electron-donating groups (amino and methoxy) on the electron-deficient pyrazine ring significantly influences its electronic distribution and, consequently, its spectroscopic properties.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for this compound are presented below, based on the analysis of related pyrazine and pyridine derivatives.[3]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup and Calibration:

-

Utilize a 400 MHz or higher field NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and peak shape.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Caption: Workflow for NMR spectral analysis.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.6 | Singlet | 1H |

| H-5 | ~7.4 | Singlet | 1H |

| -NH₂ | ~6.5 | Broad Singlet | 2H |

| -OCH₃ | ~3.8 | Singlet | 3H |

Interpretation:

-

The two protons on the pyrazine ring (H-3 and H-5) are expected to appear as singlets due to the lack of adjacent protons for coupling. Their chemical shifts are influenced by the electronic effects of the substituents. The amino group's electron-donating nature would shield these protons, while the electronegative nitrogen atoms in the ring would deshield them.

-

The protons of the amino group are anticipated to produce a broad singlet, a characteristic feature resulting from chemical exchange with the solvent and quadrupole broadening from the nitrogen atom.

-

The methoxy protons will appear as a sharp singlet, as they are not coupled to any other protons.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 |

| C-6 | ~160 |

| C-3 | ~125 |

| C-5 | ~120 |

| -OCH₃ | ~55 |

Interpretation:

-

The carbon atoms directly attached to the electronegative nitrogen and oxygen atoms (C-2 and C-6) are expected to be the most deshielded and therefore appear at the highest chemical shifts.

-

The C-3 and C-5 carbons will resonate at intermediate chemical shifts.

-

The carbon of the methoxy group will be the most shielded and appear at the lowest chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted key IR absorption bands for this compound are based on the characteristic frequencies of aminopyrazines and aromatic ethers.[4][5]

Experimental Protocol for FTIR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450-3300 | N-H stretching (asymmetric & symmetric) | Amino (-NH₂) |

| 3100-3000 | C-H stretching | Aromatic C-H |

| 2950-2850 | C-H stretching | Methoxy (-OCH₃) |

| ~1640 | N-H bending (scissoring) | Amino (-NH₂) |

| 1600-1450 | C=C and C=N stretching | Pyrazine ring |

| 1250-1200 | C-O-C stretching (asymmetric) | Methoxy (-OCH₃) |

| 1050-1000 | C-O-C stretching (symmetric) | Methoxy (-OCH₃) |

| ~850 | C-H out-of-plane bending | Aromatic C-H |

Interpretation:

-

The presence of two distinct bands in the 3450-3300 cm⁻¹ region is a hallmark of a primary amine.

-

The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.

-

The characteristic stretches of the pyrazine ring will appear in the 1600-1450 cm⁻¹ region.

-

Strong absorptions corresponding to the C-O stretching of the methoxy group will be prominent in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The predicted mass spectrum of this compound is based on common fragmentation pathways of pyrazine derivatives.[6][7]

Experimental Protocol for Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a standard method for generating ions for mass analysis.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺˙).

-

-

Mass Analysis:

-

Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

-

Predicted Mass Spectrum and Fragmentation

Molecular Ion: The molecular ion peak (M⁺˙) is expected at an m/z of 125, corresponding to the molecular weight of this compound.

Key Fragmentation Pathways:

The fragmentation of the molecular ion is likely to proceed through several characteristic pathways:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatic compounds, leading to a fragment ion at m/z 110.

-

Loss of formaldehyde (CH₂O): This can occur from the methoxy group, resulting in a fragment at m/z 95.

-

Loss of hydrogen cyanide (HCN): Cleavage of the pyrazine ring can lead to the loss of HCN, producing a fragment at m/z 98.

-

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose CO, giving a fragment at m/z 82.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By leveraging data from structurally analogous compounds and fundamental principles, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS characteristics. The detailed experimental protocols offer a standardized approach for researchers to acquire high-quality data. This guide serves as a valuable resource for scientists and professionals in drug development, enabling a deeper understanding of the structural properties of this important heterocyclic compound and facilitating its application in the synthesis of novel chemical entities.

References

- Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. (n.d.). MDPI.

- Aminopyrazine. (n.d.). PubChem.

- The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate.

- Aminopyrazine. (n.d.). NIST WebBook.

- Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). Royal Society of Chemistry.

- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.

- 2-AMINO-6-METHOXY-3-(METHOXYMETHYL)-5-METHYLPYRAZINE. (n.d.). SpectraBase.

- Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. (2006). ResearchGate.

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI.

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). ResearchGate.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.

- Pyrazine, 2-methoxy-6-methyl-. (n.d.). NIST WebBook.

- 2-Methoxypyrazine. (n.d.). SpectraBase.

- 3-Alkyl-2-Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. (n.d.). Wiley Online Library.

- Methoxypyrazines biosynthesis and metabolism in grape: A review. (2022). ResearchGate.

- Methoxypyrazine Analysis and Influence of Viticultural and Enological Procedures on their Levels in Grapes, Musts and Wines. (2013). ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Aminopyrazine [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in 2-Amino-6-methoxypyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the chemical reactivity of the amino group in 2-amino-6-methoxypyrazine, a crucial scaffold in medicinal chemistry. We will delve into the electronic landscape of this molecule and examine key transformations of the amino group, including acylation, sulfonylation, diazotization, and its participation in modern cross-coupling reactions. This document is designed to provide not only procedural knowledge but also a deep understanding of the underlying chemical principles that govern these reactions, empowering researchers to effectively utilize this versatile building block in their synthetic endeavors.

The Electronic Character of the this compound Core: A Balancing Act of Activation and Deactivation

The reactivity of the amino group in this compound is a fascinating interplay of electronic effects. The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency generally reduces the nucleophilicity of the exocyclic amino group compared to anilines, as the pyrazine ring withdraws electron density.

However, the substituents at the 2- and 6-positions significantly modulate this reactivity. The amino group at C2 is a powerful electron-donating group (EDG) through resonance, increasing the electron density of the pyrazine ring, particularly at the C3 and C5 positions. This activation is crucial for electrophilic aromatic substitution reactions. Concurrently, the methoxy group at C6, also an EDG, further enriches the ring with electron density. This combined electronic push from both the amino and methoxy groups enhances the nucleophilicity of the amino group itself, making it amenable to a variety of reactions.

Electrophilic Substitution on the Pyrazine Ring: Halogenation as a Gateway to Further Functionalization

The electron-rich nature of the this compound ring, thanks to the two electron-donating groups, facilitates electrophilic aromatic substitution, a reaction that is typically challenging on an unsubstituted pyrazine ring.[2] Halogenation, in particular, is a key transformation as it introduces a handle for subsequent cross-coupling reactions.

Bromination of an Activated Aminopyrazine

While a direct protocol for the bromination of this compound is not explicitly detailed in the reviewed literature, a reliable procedure for the bromination of the closely related 2-amino-5-methylpyrazine provides a robust template.[3] The electron-donating methyl group at C5 serves a similar activating role to the methoxy group at C6.

Conceptual Workflow for Electrophilic Bromination

Caption: Workflow for the electrophilic bromination of this compound.

Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine [3]

This protocol for a similar substrate can be adapted for this compound, with the expectation that the bromine will add to the C5 position, which is activated by both the amino and methoxy groups.

-

Dissolution: Dissolve 2-amino-5-methylpyrazine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).

-

Addition of Bromine: Slowly add bromine (1.2 eq) to the solution at room temperature.

-

Reaction: Stir the mixture overnight at room temperature.

-

Work-up: Quench the reaction with water and extract the aqueous layer with DCM.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Reactions at the Amino Group: Acylation and Sulfonylation

The lone pair of electrons on the amino group of this compound allows it to act as a nucleophile, readily participating in acylation and sulfonylation reactions to form amides and sulfonamides, respectively. These transformations are fundamental in drug discovery for modifying the physicochemical properties of a lead compound.

Acylation to Form Amides

Acylation is a standard method to introduce an acyl group onto the amino function. This is typically achieved using an acyl chloride or an acid anhydride in the presence of a base.

Conceptual Mechanism of Acylation

Caption: Mechanism of acylation of the amino group.

General Experimental Protocol: Acylation

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq).

-

Addition of Acylating Agent: Slowly add the acyl chloride or acid anhydride (1.1 eq) to the solution, typically at 0 °C to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Sulfonylation to Form Sulfonamides

The synthesis of sulfonamides from this compound can be achieved by reacting it with a sulfonyl chloride in the presence of a base. The resulting sulfonamides are important pharmacophores in many therapeutic agents. A study on the synthesis of substituted N-(pyrazin-2-yl)benzenesulfonamides provides valuable insight into this transformation.[4]

General Experimental Protocol: Sulfonylation [5]

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a tertiary amine base (e.g., triethylamine), add the desired sulfonyl chloride (1.1 eq) portion-wise at 0 °C.

-

Reaction: Stir the reaction mixture at room temperature until the starting amine is consumed, as monitored by TLC.

-

Work-up: Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) to remove excess base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude sulfonamide can be purified by column chromatography or recrystallization.

Diazotization and Sandmeyer-Type Reactions: Versatile Transformations of the Amino Group

The primary amino group of this compound can be converted to a diazonium salt through diazotization.[6] This diazonium intermediate is highly versatile and can be subsequently displaced by a variety of nucleophiles in what are known as Sandmeyer or Sandmeyer-type reactions.[7][8][9][10] This two-step sequence allows for the introduction of halides, cyano groups, hydroxyl groups, and other functionalities in place of the amino group.

Conceptual Workflow for Diazotization and Sandmeyer Reaction

Caption: Two-step process of diazotization followed by a Sandmeyer reaction.

General Experimental Protocol: Diazotization and Sandmeyer Reaction [8]

-

Diazotization: Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HBr for bromination, HCl for chlorination) at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of the corresponding copper(I) salt (e.g., CuBr or CuCl, 1.2 eq) in the corresponding concentrated acid. Add the cold diazonium salt solution to the copper(I) salt solution, also maintained at a low temperature.

-

Reaction Completion: Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

-

Work-up and Purification: Cool the reaction mixture and extract the product with a suitable organic solvent. Wash the organic layer, dry it, and concentrate it. The crude product can then be purified by distillation or chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds

The halogenated derivatives of this compound are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of new C-N and C-C bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most powerful methods in this regard.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide.[11][12][13][14][15] In the context of our core molecule, this could involve reacting a halogenated this compound with another amine to create more complex structures.

Conceptual Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

General Experimental Protocol: Buchwald-Hartwig Amination [14]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the 2-amino-5-halo-6-methoxypyrazine (1.0 eq), the amine coupling partner (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq).

-

Solvent Addition: Add a dry, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir for the necessary time (monitored by TLC or LC-MS).

-

Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. The filtrate is then washed, dried, and concentrated. The product is purified by column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron species with an organic halide.[16][17][18][19] This reaction can be used to introduce aryl or vinyl substituents onto the pyrazine ring of a halogenated this compound derivative.

General Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a flask, combine the 2-amino-5-halo-6-methoxypyrazine (1.0 eq), the boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0 eq).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.

-

Reaction: Heat the mixture under an inert atmosphere to the desired temperature (typically 80-100 °C) until the reaction is complete.

-

Work-up and Purification: After cooling, partition the mixture between water and an organic solvent. The organic layer is then separated, dried, and concentrated. The final product is purified by column chromatography.

Quantitative Data Summary

While specific experimental data for this compound is sparse in the literature, the following table provides representative data for related compounds to guide experimental design and characterization.

| Compound | Reaction | Reagents | Yield (%) | 1H NMR (δ, ppm) | Reference |

| 2-Amino-5-methylpyrazine | Bromination | Br2, Pyridine, DCM | 88 | 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | [3] |

| 2-Methoxypyrazine | - | - | - | 8.08 (d, 1H), 8.00 (d, 1H), 7.85 (dd, 1H), 3.95 (s, 3H) | [2] |

| 2-Amino-6-methylpyridine | - | - | - | 7.14 (t, 1H), 6.32 (d, 1H), 6.13 (d, 1H), 5.23 (br s, 2H), 2.28 (s, 3H) | [20] |

| 2-Amino-4,6-dimethoxypyrimidine | - | - | - | 5.35 (s, 1H), 4.85 (br s, 2H), 3.85 (s, 6H) | [21] |

Note: NMR data is highly dependent on the solvent used.

Conclusion

The amino group of this compound is a versatile functional handle that can be manipulated through a variety of chemical transformations. Its reactivity is a finely tuned balance of the electron-withdrawing nature of the pyrazine ring and the electron-donating character of the amino and methoxy substituents. A thorough understanding of these electronic effects is paramount for successfully employing this scaffold in the synthesis of complex molecules. From fundamental acylation and sulfonylation to more advanced diazotization and palladium-catalyzed cross-coupling reactions, this compound offers a wealth of opportunities for medicinal chemists and drug development professionals. This guide provides a solid foundation for exploring the rich chemistry of this important heterocyclic building block.

References

- RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.).

- Anwar, H. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

- Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives. (2025, August 6). MDPI.

- PubChem. (n.d.). Aminopyrazine.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.

- Chopra, H. (2021, July 27).

- Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Inorganic chemistry, 57(17), 10839–10849.

- Henni, A., & Tontiwachwuthikul, P. (2008). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Tariq, S. A., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147-3179.

- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- Organic Chemistry Portal. (n.d.). Diazotisation.

- K-A, A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules, 25(1), 105.

- Li, J., et al. (2012). Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2). Bioorganic & medicinal chemistry letters, 22(16), 5352–5356.

- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

- Siodłak, D., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein journal of organic chemistry, 14, 2328–2337.

- Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.

- K-A, A., et al. (2019). Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies. Molecules (Basel, Switzerland), 25(1), 105.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- ResearchGate. (n.d.). Removal of amino in anilines through diazonium salt-based reactions.

- Google Patents. (n.d.). CN111925333A - Preparation method, product and application of 2-amino-5-methylpyrazine.

- ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho -substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.

- Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides.

- Reich, H. J. (n.d.). 1H NMR Chemical Shifts.

- Angeli, A., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of enzyme inhibition and medicinal chemistry, 38(1), 2195861.

- Jamison, C. R., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. 2-Methoxypyrazine(3149-28-8) 1H NMR [m.chemicalbook.com]

- 3. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]

- 4. Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p-Toluenesulfonamides [organic-chemistry.org]

- 6. Diazotisation [organic-chemistry.org]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. jk-sci.com [jk-sci.com]

- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tcichemicals.com [tcichemicals.com]

- 19. researchgate.net [researchgate.net]

- 20. 2-Amino-6-methylpyridine(1824-81-3) 1H NMR [m.chemicalbook.com]

- 21. 2-Amino-4,6-dimethoxypyrimidine(36315-01-2) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide: The Role of the Methoxy Group in 2-Amino-6-methoxypyrazine Reactivity

Abstract

2-Amino-6-methoxypyrazine is a substituted heterocycle of significant interest in medicinal chemistry and materials science. Its chemical behavior is dictated by a complex interplay between the inherently electron-deficient pyrazine core and the powerful electron-donating properties of the amino and methoxy substituents. This technical guide provides a detailed analysis of how the methoxy group, in concert with the amino group, modulates the electronic landscape of the pyrazine ring, thereby governing its reactivity towards electrophilic and nucleophilic species. We will explore the underlying electronic principles, predict regiochemical outcomes, and provide field-proven experimental insights relevant to researchers, scientists, and drug development professionals.

The Pyrazine Core: An Electron-Deficient Scaffold

The pyrazine ring is a six-membered heteroaromatic compound containing two nitrogen atoms in a 1,4-para arrangement.[1][2] This configuration has profound implications for its reactivity. The electronegative nitrogen atoms exert a strong inductive electron-withdrawing effect (-I) on the ring, significantly reducing its electron density compared to benzene.[3][4] This inherent electron deficiency, or π-deficiency, makes the pyrazine nucleus generally resistant to electrophilic aromatic substitution (SEAr) and more susceptible to nucleophilic aromatic substitution (SNAr), particularly when a suitable leaving group is present.[4][5]

Protonation of the nitrogen atoms in acidic media further deactivates the ring, making electrophilic attack exceptionally difficult.[4] Therefore, functionalization of the pyrazine core often requires strategic placement of activating substituents that can counteract the ring's innate electronic properties.

The Substituent Effect: A Duality of Influence

In this compound, the pyrazine core is decorated with two powerful electron-donating groups (EDGs). Understanding their individual and combined effects is crucial to predicting reactivity.

-

The Amino Group (-NH₂): The amino group is a potent activating group. It donates electron density to the ring primarily through a strong positive mesomeric or resonance effect (+M), where the nitrogen's lone pair participates in the π-system. This effect far outweighs its weaker inductive electron-withdrawing (-I) effect. This donation of electron density significantly activates the ring towards electrophilic attack.

-

The Methoxy Group (-OCH₃): The methoxy group functions similarly to the amino group. The oxygen atom's lone pairs are delocalized into the aromatic system, resulting in a strong resonance-donating (+M) effect.[6] Concurrently, the high electronegativity of the oxygen atom exerts an inductive (-I) pull. For the methoxy group, the +M effect is dominant, classifying it as a strong activating group for electrophilic substitution.[7]

When positioned on the pyrazine ring, these two groups work in synergy to increase the electron density of the carbon atoms, making the molecule significantly more reactive towards electrophiles than the parent pyrazine.

Visualization of Electronic Effects

The following diagram illustrates the combined electronic contributions of the amino and methoxy groups on the this compound ring.

Caption: Combined +M (resonance) and -I (inductive) effects in this compound.

Reactivity in Electrophilic Aromatic Substitution (SEAr)

While typically unreactive, the dual activation by the amino and methoxy groups renders the this compound ring susceptible to SEAr. The primary challenge becomes predicting the site of substitution (regioselectivity).

Both -NH₂ and -OCH₃ are ortho, para directors.

-

Amino group at C2 directs to: C3 (ortho) and C5 (para).

-

Methoxy group at C6 directs to: C5 (ortho) and C3 (para).

Both substituents strongly activate the C3 and C5 positions. The amino group is generally a more powerful activating group than the methoxy group. Therefore, it will exert a dominant influence on the reaction's regioselectivity. Attack at the C5 position is often favored due to reduced steric hindrance compared to the C3 position, which is flanked by the C2-amino group and the N1 ring nitrogen.

The stability of the cationic intermediate (Wheland complex or sigma complex) formed during the reaction determines the outcome. Attack at C5 allows for resonance structures where the positive charge is delocalized onto the nitrogen of the amino group and the oxygen of the methoxy group, providing significant stabilization.

Mechanism of Electrophilic Attack at C5

The following diagram outlines the mechanism for a generic electrophilic substitution at the C5 position, highlighting the formation of the stabilized intermediate.

Caption: Generalized workflow for Electrophilic Aromatic Substitution (SEAr).

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The pyrazine core's inherent π-deficiency makes it a good substrate for SNAr, a reaction that is typically accelerated by electron-withdrawing groups (EWGs).[7][8][9] These groups help to stabilize the negatively charged Meisenheimer complex intermediate.[8]

In this compound, the situation is reversed. The powerful electron-donating nature of both the amino and methoxy groups increases the electron density on the pyrazine ring. This enrichment of the ring makes it electronically repulsive to incoming nucleophiles. Consequently, the methoxy and amino groups deactivate the ring towards SNAr.[10] For a nucleophilic substitution to occur on this scaffold, a leaving group would need to be present, and even then, the reaction would require significantly more forcing conditions (higher temperatures, stronger nucleophiles) than a pyrazine substituted with EWGs.

Comparative Reactivity Data

The following table summarizes the expected relative reactivity of substituted pyrazines in SEAr and SNAr, providing a clear context for the role of the methoxy and amino groups.

| Substituent Pattern | Ring Electron Density | Predicted SEAr Rate | Predicted SNAr Rate (with LG) |

| Unsubstituted Pyrazine | Low | Very Slow | Moderate |

| 2-Chloropyrazine | Low | Very Slow | Fast |

| 2-Nitropyrazine | Very Low | Extremely Slow | Very Fast |

| This compound | High | Fast | Very Slow |

Experimental Protocols: A Practical Approach

Synthesizing derivatives of this compound requires careful consideration of reagent choice and reaction conditions to manage the molecule's unique reactivity.

Protocol: Bromination of this compound

This protocol describes a representative electrophilic aromatic substitution. The choice of N-Bromosuccinimide (NBS) as the bromine source is critical. It provides a source of electrophilic bromine under milder, non-acidic conditions, preventing protonation and deactivation of the pyrazine ring.

Objective: To synthesize 5-bromo-2-amino-6-methoxypyrazine.

Materials:

-

This compound (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN) as solvent

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Add dry acetonitrile to dissolve the starting material completely. Stir the solution at room temperature.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq) to the solution portion-wise over 10-15 minutes. Causality Note: Portion-wise addition helps to control the reaction temperature and prevent potential side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing an aqueous solution of sodium thiosulfate to quench any remaining NBS.

-

Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure 5-bromo-2-amino-6-methoxypyrazine.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the bromination of this compound.

Conclusion

The methoxy group plays a pivotal, albeit cooperative, role in defining the reactivity of this compound. In concert with the amino group, it transforms the electron-deficient and generally unreactive pyrazine core into a nucleophilic species capable of undergoing electrophilic aromatic substitution. Its strong resonance-donating effect activates the C3 and C5 positions, directing incoming electrophiles to these sites. Conversely, this same electron-donating character deactivates the ring towards nucleophilic attack. For drug development professionals and synthetic chemists, a thorough understanding of these electronic influences is paramount for designing rational synthetic routes and predicting the chemical behavior of this important heterocyclic scaffold.

References

- El-Shafei, A. K., et al. Synthesis and Reactions of Some Pyrazine Derivatives. Taylor & Francis Online.

- Ballaschk, F., Erhardt, H., & Kirsch, S. F. Synthesis of substituted pyrazines from N-allyl malonamides. RSC Publishing.

- Synthesis and reactions of Pyrazine. YouTube.

- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.

- Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds. MDPI.

- Nucleophilic aromatic substitution. Wikipedia.

- Electrophilic aromatic substitution. Wikipedia.

- Pyrazines. Science of Synthesis.

- The electronic structure of pyrazine. Configuration interaction calculations using an extended basis. ResearchGate.

- nucleophilic aromatic substitutions. YouTube.

- Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange.

- Nucleophilic Aromatic Substitution. Chemistry Steps.

- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. PubChem.

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

- Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI.

- 2-(4-Methoxyphenoxy)pyrazine. National Institutes of Health.

- Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed.

- Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle. National Institutes of Health.

- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.

- Methoxypyrazines biosynthesis and metabolism in grape: A review. ResearchGate.

- 3‐Alkyl‐2‐Methoxypyrazines: Overview of Their Occurrence, Biosynthesis and Distribution in Edible Plants. ResearchGate.

- The role of the methoxy group in approved drugs. PubMed.

- Synthesis of (A) 2‐hydroxypyrazines by a condensation of a 1,2‐diketone with a 1,2‐diamine by Jones[8] and (B) pyrazines by a self‐cyclization of two α‐aminoketones by Gutknecht.[4]… ResearchGate.

- Electrophilic Aromatic Substitution Reactions Made Easy! YouTube.

- 6-Methoxypyrazin-2-amine. PubChem.

- 2-Methoxypyrazine. PubChem.

Sources

- 1. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-6-methoxypyrazine (CAS: 6905-47-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-6-methoxypyrazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of facts to offer a field-proven perspective on its synthesis, characterization, and application, grounded in established scientific principles.

Core Molecular Characteristics

This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic aromatic compounds. The presence of both an electron-donating amino group and a methoxy group on the pyrazine ring influences its chemical reactivity and potential for forming intermolecular interactions, making it an attractive scaffold for drug design.

| Property | Value | Source |

| CAS Number | 6905-47-1 | [1][2] |

| Molecular Formula | C₅H₇N₃O | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | 6-methoxypyrazin-2-amine | [1] |

| Synonyms | 6-METHOXYPYRAZINAMINE, 6-Methoxy-pyrazin-2-ylamine | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution pathway, a cornerstone of heterocyclic chemistry. A common and practical starting material is 2,6-dichloropyrazine. The differential reactivity of the two chlorine atoms allows for a stepwise substitution.

Proposed Synthesis Workflow

The synthesis proceeds in two key stages: selective methoxylation followed by amination. This sequence is critical, as the introduction of the methoxy group can influence the position and ease of the subsequent amination step.

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a representative, field-tested approach for a synthesis of this nature. Note: This is a generalized procedure and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 2-Chloro-6-methoxypyrazine from 2,6-Dichloropyrazine

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium methoxide by carefully adding sodium metal (1.0 equivalent) to anhydrous methanol under a nitrogen atmosphere.

-

Reaction Initiation: Once the sodium has completely reacted, add 2,6-dichloropyrazine (1.0 equivalent) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield 2-chloro-6-methoxypyrazine.

Step 2: Synthesis of this compound from 2-Chloro-6-methoxypyrazine

-